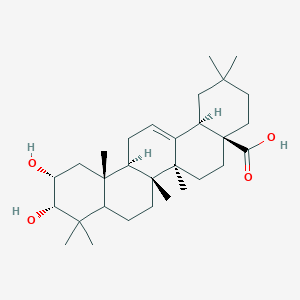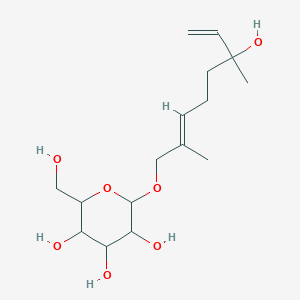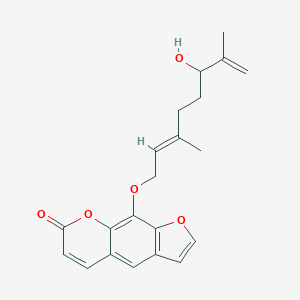
Lansiumarin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lansiumarin C is a naturally occurring furocoumarin compound isolated from the branches of Clausena lansium, a plant belonging to the Rutaceae family . It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
Lansiumarin C has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of furocoumarins and their chemical properties.
Industry: this compound is used in the development of natural product-based pharmaceuticals and cosmetics.
Biochemische Analyse
Biochemical Properties
Lansiumarin C interacts with various biomolecules in biochemical reactions. It is known to decrease nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) production in lipopolysaccharide (LPS)-induced macrophages
Cellular Effects
It is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It is yet to be determined whether it interacts with any transporters or binding proteins, and what effects it has on its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lansiumarin C can be synthesized through a series of chemical reactions involving the coupling of appropriate precursors under controlled conditions. The detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Clausena lansium branches. The process includes solvent extraction, chromatographic separation, and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Lansiumarin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions include hydroperoxides, reduced derivatives, and substituted furocoumarins .
Wirkmechanismus
Lansiumarin C exerts its effects through various molecular targets and pathways. It has been shown to decrease nitric oxide and tumor necrosis factor-α production in lipopolysaccharide-induced macrophages . The exact mechanism involves the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory cytokine production.
Vergleich Mit ähnlichen Verbindungen
Lansiumarin C is unique among furocoumarins due to its specific chemical structure and biological activities. Similar compounds include:
Lansiumarin A: Another furocoumarin isolated from Clausena lansium with similar but distinct biological activities.
8-Geranyloxypsoralen: A structurally related compound with different physicochemical properties and bioactivities.
Indicolactone: A compound with a similar core structure but different functional groups and biological effects.
This compound stands out due to its specific anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lansiumarin C involves the condensation of two key intermediates, 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "3,4-dihydroxybenzaldehyde", "Sodium hydroxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde in methanol.", "Step 2: Add sodium hydroxide to the mixture and stir at room temperature for several hours.", "Step 3: Acidify the mixture with hydrochloric acid to pH 1-2.", "Step 4: Extract the mixture with diethyl ether.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in acetic acid and reflux for several hours.", "Step 8: Cool the mixture and filter the solid.", "Step 9: Wash the solid with water and dry to obtain Lansiumarin C." ] } | |
CAS-Nummer |
205115-75-9 |
Molekularformel |
C21H22O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
9-[(2E,6S)-6-hydroxy-3,7-dimethylocta-2,7-dienoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12,17,22H,1,4,6,10H2,2-3H3/b14-8+/t17-/m0/s1 |
InChI-Schlüssel |
DBHLROWQWPSCQG-AAKUMTKESA-N |
Isomerische SMILES |
CC(=C)[C@H](CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)O |
SMILES |
CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)O |
Kanonische SMILES |
CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)O |
Aussehen |
Oil |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



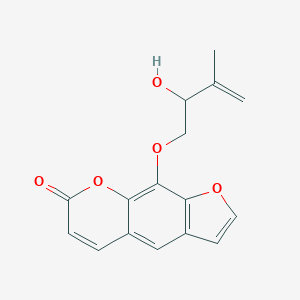
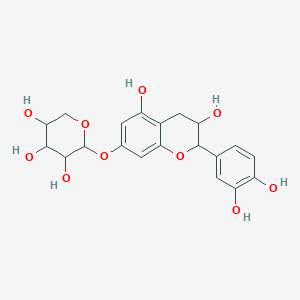

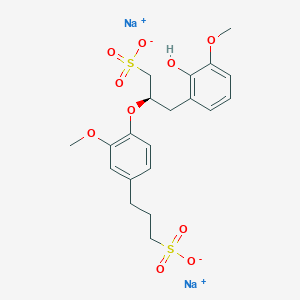

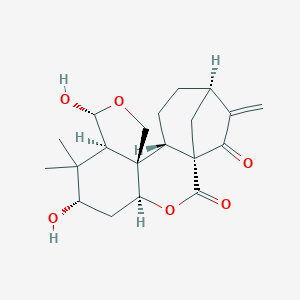
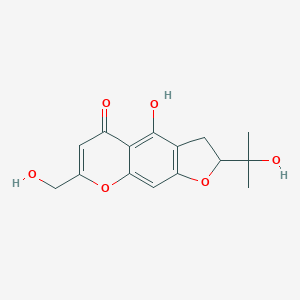

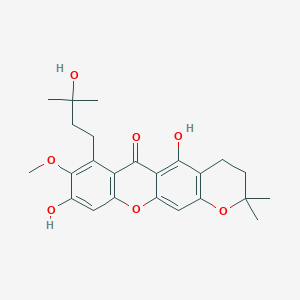
![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)
